molecular formula C25H30N2O4 B11230225 Methyl 3-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)-4-morpholin-4-ylbenzoate

Methyl 3-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)-4-morpholin-4-ylbenzoate

Cat. No.: B11230225
M. Wt: 422.5 g/mol
InChI Key: LLRYJSLWFOLXDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 3-[1-(4-METHYLPHENYL)CYCLOPENTANEAMIDO]-4-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a morpholine ring, a cyclopentane ring, and a benzoate ester group. Its chemical formula is C24H32N2O2, and it has a molecular weight of 380.52 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-[1-(4-METHYLPHENYL)CYCLOPENTANEAMIDO]-4-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methylphenylcyclopentanecarboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with morpholine to yield the amide. Finally, the benzoate ester is introduced through esterification with methyl 4-hydroxybenzoate under acidic conditions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction times are crucial in industrial settings to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

METHYL 3-[1-(4-METHYLPHENYL)CYCLOPENTANEAMIDO]-4-(MORPHOLIN-4-YL)BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

METHYL 3-[1-(4-METHYLPHENYL)CYCLOPENTANEAMIDO]-4-(MORPHOLIN-4-YL)BENZOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 3-[1-(4-METHYLPHENYL)CYCLOPENTANEAMIDO]-4-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    METHYL 3-[1-(4-METHYLPHENYL)CYCLOPENTANEAMIDO]-4-(MORPHOLIN-4-YL)BENZOATE: shares structural similarities with other benzoate esters and morpholine derivatives, such as:

Uniqueness

The uniqueness of METHYL 3-[1-(4-METHYLPHENYL)CYCLOPENTANEAMIDO]-4-(MORPHOLIN-4-YL)BENZOATE lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both the morpholine ring and the cyclopentane ring in the same molecule allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C25H30N2O4

Molecular Weight

422.5 g/mol

IUPAC Name

methyl 3-[[1-(4-methylphenyl)cyclopentanecarbonyl]amino]-4-morpholin-4-ylbenzoate

InChI

InChI=1S/C25H30N2O4/c1-18-5-8-20(9-6-18)25(11-3-4-12-25)24(29)26-21-17-19(23(28)30-2)7-10-22(21)27-13-15-31-16-14-27/h5-10,17H,3-4,11-16H2,1-2H3,(H,26,29)

InChI Key

LLRYJSLWFOLXDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CCCC2)C(=O)NC3=C(C=CC(=C3)C(=O)OC)N4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.